2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid

Overview

Description

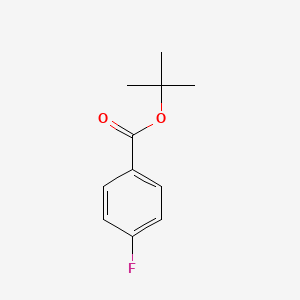

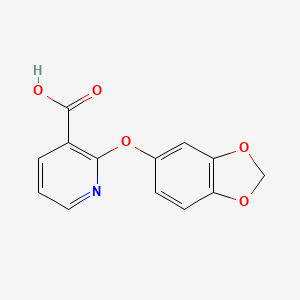

The compound "2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid" is a chemical entity that can be inferred to have a pyridine ring substituted with a benzodioxole moiety and a carboxylic acid group. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their chemical properties, which can be used to infer the characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds involves the formation of pyridine derivatives with various substituents. For instance, the synthesis of 5-oxo-5H- benzopyrano[2,3-b]pyridine-3-carboxylic acids and their tetrazole analogues from 4-oxo-4H-1-benzopyran-3-carbonitriles or 2-amino-4-oxo-4H-1-benzopyran-3-carboxaldehydes has been reported . Similarly, the synthesis of pyridinone carboxylic acids from 3-acetyl-4H- benzopyran-4-one and benzothiopyran-4-one has been described . These methods could potentially be adapted for the synthesis of "2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds related to "2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid" has been studied using various spectroscopic techniques. For example, lanthanide-based coordination polymers assembled from derivatives of aromatic carboxylic acids have been characterized, and their crystal structures have been determined by single-crystal X-ray diffraction . The structure of 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide was also unambiguously assigned using X-ray diffraction analysis . These studies suggest that the molecular structure of "2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid" could be elucidated using similar techniques.

Chemical Reactions Analysis

The reactivity of pyridine derivatives with carboxylic acids has been explored, showing the formation of complexes in benzene . Additionally, palladium-catalyzed cascade reactions involving the formation of C-C/C-C/C-N bonds have been demonstrated for the synthesis of benzofuro[2,3-c]pyridine skeletons . These findings indicate that "2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid" may also participate in complex formation and cascade reactions under suitable conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated. For instance, the photophysical properties of lanthanide complexes derived from aromatic carboxylic acids have been assessed . The antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives has been screened, with some compounds identified as potent antioxidants . These studies provide a basis for predicting the properties of "2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid," such as its potential antioxidant activity and photophysical behavior.

Scientific Research Applications

Antibacterial Properties

- Synthesis and Antibacterial Activity : A series of hydrazides derived from 3-pyrrol-1-ylthieno[2,3-b]pyridine-2-carboxylic acid, which includes compounds related to 2-(1,3-benzodioxol-5-yloxy)pyridine-3-carboxylic acid, demonstrated antibacterial properties (Kostenko et al., 2015).

Photophysical Properties

- Lanthanide-based Coordination Polymers : Compounds related to 2-(1,3-benzodioxol-5-yloxy)pyridine-3-carboxylic acid were used to support lanthanide coordination compounds, showing interesting photophysical properties and potential in light harvesting applications (Sivakumar et al., 2011).

Synthetic Chemistry Applications

- Functionalization Reactions : Research on 1H-pyrazole-3-carboxylic acid and its derivatives, related to the compound , focused on functionalization reactions with various binucleophiles, offering insights into synthetic chemistry applications (Yıldırım et al., 2005).

- Antimicrobial Activity of Pyridine Derivatives : New pyridine derivatives, including 2-chloropyridine-3-carboxylic acid (a compound related to 2-(1,3-benzodioxol-5-yloxy)pyridine-3-carboxylic acid), showed variable antimicrobial activity, expanding the understanding of these compounds in medicinal chemistry (Patel et al., 2011).

Extraction and Stability Studies

- Reactive Extraction : The reactive extraction of pyridine-2-carboxylic acid (related to the compound ) has been studied, which is significant in the pharmaceutical and herbicide production processes (Datta & Kumar, 2014).

- Stability Analysis : The stability of compounds structurally similar to 2-(1,3-benzodioxol-5-yloxy)pyridine-3-carboxylic acid was investigated, providing valuable information for drug formulation and development (Bray et al., 2001).

properties

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-13(16)9-2-1-5-14-12(9)19-8-3-4-10-11(6-8)18-7-17-10/h1-6H,7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXXHQOGRXQVZCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OC3=C(C=CC=N3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371672 | |

| Record name | 2-[(2H-1,3-Benzodioxol-5-yl)oxy]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-Benzodioxol-5-yloxy)pyridine-3-carboxylic acid | |

CAS RN |

214758-41-5 | |

| Record name | 2-[(2H-1,3-Benzodioxol-5-yl)oxy]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2,2,3,3,4,4,5,5-Octafluoro-6-(oxiran-2-yl)hexyl]oxirane](/img/structure/B1333701.png)

![Ethyl 4-chloro-1,3-dimethyl-1h-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1333718.png)